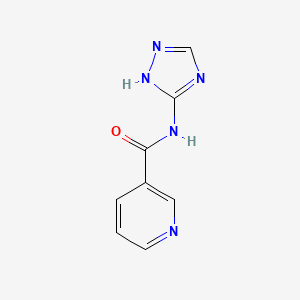

n-(1h-1,2,4-Triazol-5-yl)nicotinamide

Description

Properties

Molecular Formula |

C8H7N5O |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

N-(1H-1,2,4-triazol-5-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C8H7N5O/c14-7(6-2-1-3-9-4-6)12-8-10-5-11-13-8/h1-5H,(H2,10,11,12,13,14) |

InChI Key |

YHKDWERFTBCWAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NC=NN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Positional Isomerism : The nicotinamide analog differs from its pyridine-2-carboxamide isomer () in the carboxamide position, which may alter hydrogen-bonding patterns and target interactions.

Physicochemical Properties

- Solubility : The unsubstituted triazole-amide core (as in the nicotinamide derivative) confers moderate aqueous solubility due to hydrogen-bonding capacity. Methylsulfanyl or fluorine substituents reduce solubility but improve lipid bilayer penetration .

- Thermal Stability : Crystallographic data for the pyridine-2-carboxamide analog () suggests that planar packing via π-π stacking and hydrogen bonds enhances thermal stability, a trait likely shared with the nicotinamide derivative.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-1,2,4-Triazol-5-yl)nicotinamide, and how can purity be validated?

- Methodological Answer : The compound is typically synthesized via coupling reactions between nicotinoyl chloride derivatives and 1H-1,2,4-triazol-5-amine. Evidence from analogous compounds (e.g., N-(pyridinyl)triazole carboxamides) suggests using N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) as activating agents to improve yields . Post-synthesis, purity is validated using melting point analysis (reported range: 160–162°C for structurally similar compounds), ¹H/¹³C NMR (to confirm amide bond formation and aromatic proton environments), and high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., m/z 308 for C₉H₈N₆O) .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : X-ray crystallography is critical for resolving bond lengths, dihedral angles, and steric interactions. For example, in related triazole-carboxamide structures, the triazole ring forms dihedral angles of 5–15° with adjacent aromatic rings, influencing conformational stability and pharmacophore alignment . If single crystals are unavailable, computational methods (DFT or molecular docking) can predict electronic properties and hydrogen-bonding interactions, which are essential for understanding bioactivity .

Advanced Research Questions

Q. What experimental strategies can address contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. anticancer results) may arise from assay conditions or structural analogs misattributed to the parent compound. To resolve this:

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).

Use orthogonal techniques like SPR (surface plasmon resonance) to quantify target binding affinity.

Perform meta-analyses of structurally related compounds (e.g., triazole-linked nicotinamides) to identify trends in substituent effects .

Q. How can crystallography data from the Cambridge Structural Database (CSD) inform the refinement of this compound’s structure?

- Methodological Answer : The CSD contains over 500,000 small-molecule structures, including triazole-carboxamides. Researchers should:

Compare bond parameters (e.g., C–N bond lengths in the triazole ring: ~1.32–1.35 Å) to validate experimental data .

Use SHELXL for refinement, leveraging its robustness in handling high-resolution or twinned data. For example, SHELXL’s restraints can resolve disorder in the triazole ring’s N-atom positions .

Q. What computational approaches are recommended to predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab estimate bioavailability (%F >50% if logP <3), blood-brain barrier permeability (unlikely due to polar amide groups), and CYP450 interactions (risk of metabolism via CYP3A4) .

- Molecular Dynamics (MD) : Simulate solvation in physiological buffers (e.g., PBS) to assess stability and aggregation tendencies. For example, MD trajectories can reveal hydrogen-bonding patterns between the triazole NH and water molecules, affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.